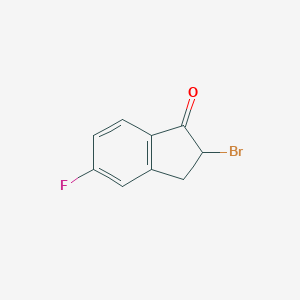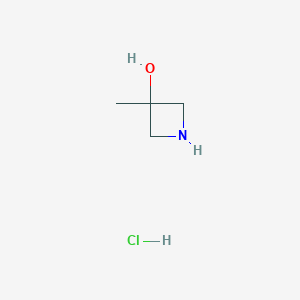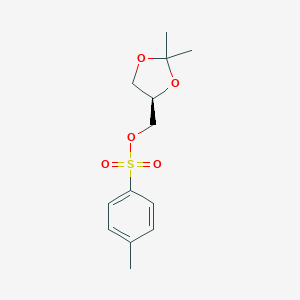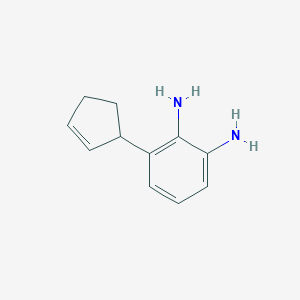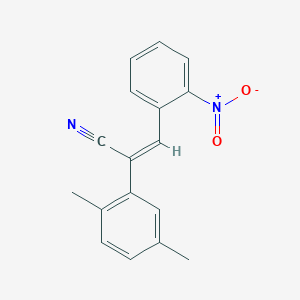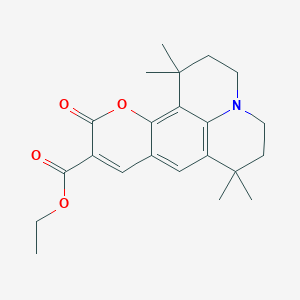
N,1,2-Trimethyl-4,5-dihydro-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide: is a nitrogen-containing heterocyclic compound. It is part of the pyrrole family, which is known for its diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
科学研究应用
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
作用机制
The mechanism by which N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: Known for their biological activities, including antimicrobial and anti-inflammatory properties.
Indole derivatives: Exhibiting diverse biological activities such as antiviral and anticancer properties.
Uniqueness
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide is unique due to its specific structural features and the resulting chemical and biological properties.
属性
CAS 编号 |
116195-46-1 |
|---|---|
分子式 |
C8H14N2O |
分子量 |
154.21 g/mol |
IUPAC 名称 |
N,1,5-trimethyl-2,3-dihydropyrrole-4-carboxamide |
InChI |
InChI=1S/C8H14N2O/c1-6-7(8(11)9-2)4-5-10(6)3/h4-5H2,1-3H3,(H,9,11) |
InChI 键 |
FUGTWXOPHXEUDW-UHFFFAOYSA-N |
SMILES |
CC1=C(CCN1C)C(=O)NC |
规范 SMILES |
CC1=C(CCN1C)C(=O)NC |
同义词 |
1H-Pyrrole-3-carboxamide,4,5-dihydro-N,1,2-trimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)

